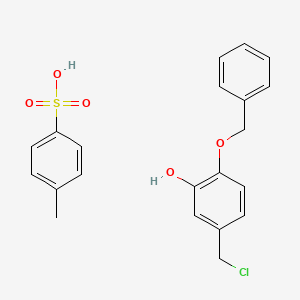
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C21H19ClO4S and its molecular weight is 402.889. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate, also known by its CAS number 65615-25-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClO4S
- Molecular Weight : 396.89 g/mol
The compound features a chloromethyl group, a phenylmethoxy moiety, and a sulfonate group, which contribute to its reactivity and biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including tyrosinase, which is critical in melanin biosynthesis. This inhibition can lead to depigmentation effects.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Cellular Effects : The compound's interaction with cellular pathways may influence processes such as apoptosis and cell proliferation.
In Vitro Studies
A number of in vitro studies have evaluated the biological activity of this compound:
- Tyrosinase Inhibition : In a study comparing various compounds for their ability to inhibit mushroom tyrosinase, this compound demonstrated significant inhibitory effects. The IC50 value was reported to be lower than that of standard inhibitors like kojic acid, indicating higher potency .
- Antioxidant Activity : The compound was tested against DPPH and ABTS radicals, showing notable scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative damage in skin cells .
Case Studies
- Melanogenesis Inhibition : A study involving B16F10 melanoma cells revealed that treatment with the compound resulted in reduced melanin production without significant cytotoxicity. The mechanism was attributed to the downregulation of tyrosinase and related genes involved in melanogenesis .
- Skin Health Applications : Given its properties, the compound has been explored for use in cosmetic formulations aimed at skin lightening and anti-aging effects due to its potential to inhibit melanin synthesis and provide antioxidant protection.
Data Summary
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro Tyrosinase | Inhibition | IC50 lower than kojic acid |
| Antioxidant Activity | Radical Scavenging | Significant activity against DPPH and ABTS |
| Melanogenesis | Inhibition in B16F10 cells | Reduced melanin production without cytotoxicity |
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the modulation of enzymatic activities. Notably, it has been identified as a modulator of stearoyl-CoA desaturase, an enzyme crucial for fatty acid metabolism. This modulation can influence various cellular processes, which may have implications in treating metabolic disorders.
Biochemical Research
In biochemical research, 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate serves as a valuable reagent. Its ability to participate in nucleophilic substitution reactions allows it to modify proteins selectively, facilitating studies on protein functions and interactions. This property is particularly useful in proteomics, where understanding protein behavior is essential for elucidating biological pathways.
Enzyme Modulation Studies
The compound's reactivity with various biomolecules makes it suitable for interaction studies aimed at understanding its mechanism of action. Research has shown that it can affect the activity of enzymes involved in lipid metabolism, providing insights into its potential role in therapeutic applications .
Case Study 1: Enzymatic Activity Modulation
A study explored the effects of this compound on stearoyl-CoA desaturase activity. The results indicated that the compound could significantly modulate enzyme activity, suggesting its potential use in treating conditions related to fatty acid metabolism.
Case Study 2: Protein Interaction Studies
Research conducted on the interaction of this compound with specific proteins demonstrated its capability to modify protein structures selectively. This modification is crucial for understanding protein dynamics and could lead to advancements in drug development targeting specific proteins involved in disease pathways.
属性
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxyphenol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16H,9-10H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVEGQPTMRUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













